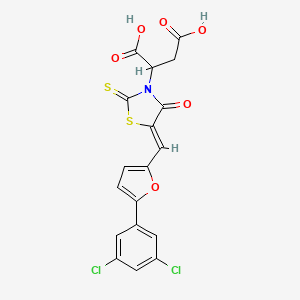

(Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Description

This compound is a thiazolidinone derivative featuring a succinic acid moiety and a 3,5-dichlorophenyl-substituted furan ring. Its Z-configuration at the exocyclic double bond (methylene group) and the presence of a thioxo group at the thiazolidinone core distinguish it structurally from simpler analogs.

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO6S2/c19-9-3-8(4-10(20)5-9)13-2-1-11(27-13)6-14-16(24)21(18(28)29-14)12(17(25)26)7-15(22)23/h1-6,12H,7H2,(H,22,23)(H,25,26)/b14-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJUYNNTXWXWJI-NSIKDUERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,5-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

Formation of the thioxothiazolidinone moiety: This can be synthesized through the reaction of a thioamide with a carbonyl compound.

Coupling of the furan and thioxothiazolidinone units: This step typically involves a condensation reaction under controlled conditions.

Addition of the succinic acid group: This final step can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid can undergo various chemical reactions, including:

Oxidation: The furan ring and thioxothiazolidinone moiety can be oxidized under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to the thiazolidinone class, which is widely studied for its pharmacological properties. Below is a comparative analysis with structurally related analogs:

Key Findings:

Substituent Impact: The 3,5-dichlorophenyl group in the target compound likely increases electron-withdrawing effects, enhancing reactivity toward biological targets compared to methoxy or hydroxy substituents in analogs .

Synthetic Complexity :

- The target compound requires specialized precursors (e.g., 5-(3,5-dichlorophenyl)furan-2-carbaldehyde), increasing synthetic difficulty compared to analogs derived from commercially available methoxyphenyl ketones .

Biological Potential: While direct activity data for the target compound is absent in the provided evidence, structurally related thiazolidinones with dichlorophenyl groups (e.g., in antifungal studies) show IC₅₀ values ≤10 µM, suggesting promise for further testing .

Biological Activity

(Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C17H11Cl2NO4S2

- Molecular Weight : 428.31 g/mol

- CAS Number : 851305-02-7

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that derivatives of thiazolidinones exhibit moderate to strong antiproliferative activity, which is often dose-dependent and varies across different cell lines.

Key Mechanisms:

- Induction of Apoptosis : The compound initiates programmed cell death through pathways that involve caspase activation and DNA fragmentation.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is crucial for preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects of the compound, leading to oxidative stress in cancer cells.

Antiproliferative Activity

A study focusing on thiazolidinone derivatives indicated that compounds with electron-donating groups at specific positions exhibited enhanced anticancer properties. Among synthesized derivatives, those similar to (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | HL-60 | 12.5 | Apoptosis induction |

| 5f | K562 | 10.0 | ROS generation |

Case Studies

-

Study on Human Leukemia Cells :

- Researchers synthesized several thiazolidinone derivatives and tested their efficacy on human leukemia cell lines (HL-60 and K562). The results indicated that compounds with specific structural modifications exhibited potent antiproliferative activity, with IC50 values significantly lower than those of conventional chemotherapeutics .

- Mechanistic Insights :

Pharmacological Applications

The potential applications of (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid extend beyond oncology. The thiazolidinone scaffold has been explored for:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents.

- Anti-inflammatory Effects : Preliminary studies indicate that certain modifications can enhance anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid?

- Methodology : Synthesis typically involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-arylthiosemicarbazides), chloroacetic acid, and sodium acetate in a DMF-acetic acid solvent system. For example, analogous thiazolidinone derivatives are synthesized via condensation of 3-formyl-indole carboxylic acids with 2-thioxothiazolidin-4-one under acidic conditions (sodium acetate, acetic acid) . Reaction times range from 2–3 hours, followed by recrystallization (DMF-ethanol or acetic acid) to isolate the Z-isomer.

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing Z/E isomers. For structurally similar compounds, NOE correlations between the thiazolidinone ring protons and the methylene/methine protons of the furan-dichlorophenyl moiety confirm the Z-configuration . X-ray crystallography may also resolve stereochemistry, though this requires high-purity crystals.

Q. What purification techniques are recommended for isolating this compound?

- Methodology : Recrystallization using DMF-acetic acid (1:1) or ethanol is effective for removing unreacted starting materials. Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are used for structurally related thiazolidinone derivatives, particularly when byproducts with similar polarities are present .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodology : Molecular docking studies (using AutoDock Vina or Schrödinger Suite) against therapeutic targets (e.g., kinases, GPCRs) can identify binding affinities. For analogs, docking into the ATP-binding site of cancer-related proteins (e.g., Bcl-2) has shown correlation with experimental cytotoxicity . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties for SAR analysis .

Q. What strategies resolve contradictions in observed vs. predicted solubility or reactivity?

- Methodology :

- Solubility : Use Hansen solubility parameters (HSPs) to identify solvents matching the compound’s polarity. For example, DMSO or DMF often dissolve thiazolidinone derivatives due to high hydrogen-bond acceptance .

- Reactivity : Kinetic studies under varied conditions (pH, temperature) clarify mechanisms. For instance, acidic conditions may promote hydrolysis of the thioxo group, altering reactivity .

Q. How does structural modification of the 3,5-dichlorophenyl group affect bioactivity?

- Methodology : Synthesize analogs with substituents like fluoro, methoxy, or nitro groups and compare activities using assays (e.g., antiproliferative IC50 in leukemia cells). Evidence from similar compounds shows that electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity by improving membrane permeability .

Key Research Challenges

- Stereochemical Stability : The Z-isomer may isomerize under prolonged light exposure; storage in amber vials at −20°C is advised .

- Biological Assay Design : Use 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.